molecular formula C18H26N2O4S B2593118 N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034386-63-3

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2593118
CAS No.: 2034386-63-3
M. Wt: 366.48
InChI Key: JPOPDHBCQPBPAO-UHFFFAOYSA-N
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Description

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzenesulfonamide group linked to a pyrrolidine ring via a propanamide chain. The pyrrolidine ring is further modified with a cyclopropylmethoxy group, a structural motif often employed in drug discovery to fine-tune properties like metabolic stability and membrane permeability . The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is commonly found in molecules that act as enzyme inhibitors. Compounds with similar structural features, including cyclopropylmethoxy groups and sulfonamides, have been investigated for their potential to inhibit various kinases, such as the p38 mitogen-activated protein (MAP) kinase, which is a prominent target in inflammatory diseases and oncology research . The specific spatial arrangement of its components makes this compound a valuable intermediate or tool molecule for researchers developing novel therapeutic agents. It can be used in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-3-2-4-17(11-14)25(22,23)19-9-7-18(21)20-10-8-16(12-20)24-13-15-5-6-15/h2-4,11,15-16,19H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOPDHBCQPBPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol in the presence of a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct analogs of the target compound. However, comparisons can be drawn to sulfonamide-containing molecules in patent literature ( and ), focusing on structural and functional parallels.

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Key Substituents Reported Activity / Properties
Target Compound Pyrrolidine-sulfonamide Cyclopropylmethoxy, 3-methylbenzenesulfonamide Undisclosed (structural inference only)
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, 2-fluoro-N-isopropylbenzamide Kinase inhibition (implied)
Example 61 () Pyrrolidine-carboxamide Thiazol-5-ylbenzyl, disulfide linker, 4-methylpentanamido Protease inhibition (implied)

Key Observations:

Sulfonamide vs. Carboxamide Pharmacophores: The target compound’s sulfonamide group contrasts with the carboxamide in Example 61 ().

Pyrrolidine Modifications :

  • The target compound’s pyrrolidine is substituted with a cyclopropylmethoxy group, whereas Example 61 () features hydroxy and carboxamide groups. Cyclopropylmethoxy may confer steric hindrance and metabolic resistance compared to polar hydroxy groups.

Bioisosteric Replacements :

  • Example 53 () replaces the pyrrolidine core with a pyrazolo-pyrimidine scaffold, a common strategy to optimize kinase inhibitor selectivity. This highlights the structural diversity achievable while retaining sulfonamide functionality.

Lipophilicity and Solubility: The 3-methylbenzenesulfonamide in the target compound likely increases lipophilicity (clogP ~3–4 estimated) compared to the fluorinated chromenone in Example 53 (), which may reduce aqueous solubility.

Research Findings and Limitations

Pharmacological Data Gaps:

  • No in vitro or in vivo data for the target compound are available in the provided evidence. By contrast, Example 53 () reports a mass of 589.1 (M+1) and melting point (175–178°C), suggesting synthetic feasibility and stability .

Biological Activity

N-(3-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group , a pyrrolidine ring , and a cyclopropylmethoxy substituent, which contribute to its unique properties. The synthesis typically involves multi-step reactions starting from readily available precursors, focusing on the formation of the cyclopropylmethoxy group and subsequent coupling with the pyrrolidine and sulfonamide moieties.

Synthetic Route Overview

  • Formation of Cyclopropylmethoxy Group : Reaction of cyclopropylmethanol with appropriate reagents.
  • Pyrrolidine Ring Formation : Cyclization from suitable precursors.
  • Coupling with Sulfonamide : Final coupling under optimized conditions to yield the target compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in anti-inflammatory and analgesic pathways.

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cell lines. For instance:

  • Cytotoxicity Tests : The compound demonstrated significant cytotoxic effects on human tumor cell lines, with IC50 values indicating potent activity against specific cancer types.
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Anti-Cancer Activity : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 2.04 to 4.51 µM against human tumor cell lines, indicating strong anticancer potential .
  • Anti-Inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this sulfonamide may also possess anti-inflammatory properties.

The biological activity of this compound is believed to involve:

  • Binding to Enzymatic Targets : Interaction with enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential modulation of specific receptors linked to pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound APyrrolidine + SulfonamideModerate cytotoxicity
Compound BCyclopropyl + Benzene RingHigh anti-inflammatory activity
This compoundCyclopropylmethoxy + Pyrrolidine + SulfonamideHigh cytotoxicity and anti-inflammatory effects

Q & A

Q. How can kinetic studies optimize reaction scalability for gram-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading) in flow chemistry setups. For example, a 2³ factorial design can maximize yield while minimizing byproducts .

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